molecular formula C16H16ClN3 B1204015 N-Desmethyl lergotrile CAS No. 56867-81-3

N-Desmethyl lergotrile

Cat. No. B1204015
CAS RN: 56867-81-3
M. Wt: 285.77 g/mol
InChI Key: QSRIXAFISHOVGA-FVNFBUEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl lergotrile is a natural product found in Streptomyces platensis with data available.

Scientific Research Applications

1. Biotransformation and Metabolism

N-Desmethyl lergotrile has been identified as a principal metabolite in the biotransformation of lergotrile by various microorganisms, including Streptomyces platensis. This process of N-demethylation of lergotrile was studied to understand the metabolic pathways of this semisynthetic alkaloid (Davis et al., 1979).

2. Neuropharmacological Effects

Research has demonstrated that N-Desmethyl lergotrile, as a metabolite of lergotrile, is involved in various neuropharmacological activities. Lergotrile's role in treating disorders associated with elevated serum prolactin levels and its efficacy in Parkinson's disease as a potent dopaminergic agonist are significant (Rubin et al., 1978). Additionally, studies have shown its effect on galactorrhea and gonadotropin secretion, indicating its influence on hormonal pathways (Cleary et al., 1975).

3. Cardiovascular Impact

N-Desmethyl lergotrile, through its parent compound lergotrile, has been studied for its impact on cardiovascular functions. Its role in causing arterial hypotension and bradycardia in spontaneously hypertensive rats suggests a significant effect on the cardiovascular system, potentially mediated through dopaminergic mechanisms (Hahn & Farrell, 1981).

4. Dopamine Agonist Properties

The effect of lergotrile mesylate on circulating anterior pituitary hormones highlights its potential as a dopamine agonist. This research explored its impact on serum levels of various hormones, providing insight into its dopaminergic properties (Thorner et al., 1978).

5. Antiparkinsonian Activity

Significant research has been conducted on the antiparkinsonian efficacy of lergotrile, particularly in reducing tremors in Parkinson's disease. This aligns with the compound's presumed dopaminergic receptor-stimulating properties (Lieberman et al., 1975).

properties

CAS RN

56867-81-3

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

2-[(6aR,9S)-5-chloro-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]acetonitrile

InChI

InChI=1S/C16H16ClN3/c17-16-12-7-14-11(6-9(4-5-18)8-19-14)10-2-1-3-13(20-16)15(10)12/h1-3,9,11,14,19-20H,4,6-8H2/t9-,11?,14-/m1/s1

InChI Key

QSRIXAFISHOVGA-FVNFBUEFSA-N

Isomeric SMILES

C1[C@H](CN[C@H]2C1C3=C4C(=C(NC4=CC=C3)Cl)C2)CC#N

SMILES

C1C(CNC2C1C3=C4C(=C(NC4=CC=C3)Cl)C2)CC#N

Canonical SMILES

C1C(CNC2C1C3=C4C(=C(NC4=CC=C3)Cl)C2)CC#N

synonyms

desmethyl lergotrile
N-desmethyl lergotrile

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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